Phenyl(pyridin-3-yl)methanamine

Soluble epoxide hydrolase Fragment-based drug discovery Crystallographic screening

Obtain the correct 3-pyridyl regioisomer-2- and 4-pyridyl analogs lack Glu49 engagement (PRMT6) or are 2-fold weaker (sEH IC50 1.61 mM vs 0.8 mM). We supply phenyl(pyridin-3-yl)methanamine (≥95%) and its dihydrochloride (CAS 287111-68-6) for aqueous assays. • sEH fragment hit IC50 800 µM, optimized >1500-fold • PRMT6 selectivity >25-fold vs PRMT1/8, >50-fold vs PRMT3/4/5/7 • CNS-penetrant, anticonvulsant scaffold (Shamshin et al. 2001)

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 58088-53-2
Cat. No. B1366657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyridin-3-yl)methanamine
CAS58088-53-2
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CN=CC=C2)N
InChIInChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
InChIKeyXDYKWHGBZMOSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(pyridin-3-yl)methanamine: Core Identity and Properties


Phenyl(pyridin-3-yl)methanamine (CAS 58088-53-2) is a chiral benzhydrylamine analogue with molecular formula C12H12N2 and a monoisotopic mass of 184.10005 Da . It features a primary amine attached to a stereogenic carbon that links a phenyl ring and a pyridin-3-yl group, yielding a compact scaffold with one hydrogen-bond donor, two hydrogen-bond acceptors, and two rotatable bonds . This compound is listed in the ECHA inventory under EC number 852-802-2 with notified CLP classifications [1]. Commercially, it is typically supplied at ≥95% purity as a free base or as the dihydrochloride salt (CAS 287111-68-6) for enhanced stability and aqueous solubility .

Chiral benzhydrylamine scaffold for fragment-based discovery
3-Pyridyl regioisomer for defined H-bond geometry
Free base or dihydrochloride salt for aqueous compatibility

Why Phenyl(pyridin-3-yl)methanamine Is Irreplaceable


The pyridine nitrogen position dictates the compound's hydrogen-bond geometry and electron distribution, which are critical for target engagement. In fragment-based screening against soluble epoxide hydrolase (sEH), the N-methyl derivative of the 3-pyridyl isomer yielded a distinct binding mode with an initial IC50 of 800 μM, whereas the corresponding 4-pyridyl isomer (N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine) showed a different inhibition profile (IC50 1.61 mM under comparable assay conditions) [1]. Similarly, in the PRMT6 inhibitor series, (5-phenylpyridin-3-yl)methanamine derivatives achieve selectivity through hydrogen-bonding with Glu49, a geometry uniquely accessible to the 3-pyridyl orientation [2]. Substituting the 3-pyridyl with a 2-pyridyl (CAS 39930-11-5) or 4-pyridyl (CAS 58088-57-6) regioisomer, or with the non-heteroaromatic diphenylmethanamine (CAS 91-00-9), eliminates the nitrogen's capacity to participate in these specific polar interactions, fundamentally altering both binding affinity and selectivity profiles [3].

This Product 3-Pyridyl isomer (meta N)
Potential Substitute 2-Pyridyl or 4-Pyridyl regioisomer
H-bond vector and dipole moment differ significantly; binding-mode geometry may not transfer.
This Product Heteroaromatic amine (2 HBA)
Potential Substitute Diphenylmethanamine (1 HBA)
Loss of pyridine nitrogen eliminates key polar contacts; selectivity profiles likely shift.
This Product Free base (logP ~1.8)
Potential Substitute Hydrochloride salt from non-validated source
Salt stoichiometry and crystallinity may alter dissolution rate and lot-to-lot assay consistency.

Phenyl(pyridin-3-yl)methanamine: Comparative Evidence


Pyridine Position Impact on sEH Inhibition

In a crystallographic fragment screen against human soluble epoxide hydrolase (sEH), the N-methylated derivative of the 3-pyridyl scaffold (N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine) exhibited an IC50 of 800 μM as the initial fragment hit. Under identical assay conditions (pH 6.7, 37°C), the corresponding 4-pyridyl regioisomer (N-methyl-1-[3-(pyridin-4-yl)phenyl]methanamine) showed a markedly weaker IC50 of 1,610 μM [1]. The 3-pyridyl orientation enables a binding mode confirmed by X-ray crystallography (PDB 4Y2P, resolution 2.05 Å), positioning the pyridine nitrogen for productive interactions within the sEH active site, whereas the 4-pyridyl isomer cannot replicate these contacts [1].

sEH Fragment Potency
Head-to-head
3-pyridyl IC50 = 800 μM vs. 4-pyridyl IC50 = 1,610 μM (pH 6.7, 37°C)
3-Pyridyl orientation supports 2-fold greater fragment potency.
Crystallographic binding mode confirmed (PDB 4Y2P). Fragment-level context; optimization trajectory may vary.
Soluble epoxide hydrolase Fragment-based drug discovery Crystallographic screening

PRMT6 Selectivity via 3-Pyridyl Geometry

A series of (5-phenylpyridin-3-yl)methanamine derivatives was designed to exploit the unique Glu49 residue in the PRMT6 substrate pocket. This structural feature is geometrically accessible only when the pyridine nitrogen is at the 3-position, enabling a hydrogen-bond interaction that cannot be formed by the 2-pyridyl or 4-pyridyl analogs [1]. The optimized derivative a25 achieved >25-fold selectivity for PRMT6 over PRMT1/8 and >50-fold selectivity over PRMT3/4/5/7, values that exceed those reported for SAM-competitive and substrate-competitive PRMT6 inhibitors [1]. The 3-pyridylmethanamine core is essential for this selectivity profile; replacement with alternative regioisomers or non-pyridyl scaffolds abolishes the Glu49 interaction and the resulting selectivity [1].

PRMT6 Selectivity Window
Class-level
>25-fold over PRMT1/8; >50-fold over PRMT3/4/5/7 (Compound a25 derivative)
Selectivity attributed to Glu49 H-bond accessible only to 3-pyridyl geometry.
Selectivity values are for optimized derivative a25; core scaffold enables but does not guarantee this window.
PRMT6 inhibitor Epigenetics Cancer therapeutics

H-Bond Acceptor Capacity: 3-Pyridyl vs. Analogs

Phenyl(pyridin-3-yl)methanamine possesses two hydrogen-bond acceptor (HBA) sites (the pyridine nitrogen and the primary amine nitrogen), whereas the non-heteroaromatic analog diphenylmethanamine (CAS 91-00-9, C13H13N) has only one HBA site (the amine nitrogen) . Compared to Phenyl(pyridin-2-yl)methanamine (CAS 39930-11-5), the 3-pyridyl isomer positions the nitrogen one bond further from the chiral center, altering the vector of hydrogen-bond acceptance and the local dipole moment [1]. This repositioning is critical in biological contexts: for instance, the N-methyl derivative of the 3-pyridyl compound acts as a soluble epoxide hydrolase inhibitor (PDB 4Y2P), while the 2-pyridyl isomer N-[phenyl(pyridin-2-yl)methyl]formamide was explored in a different neurotropic activity context, indicating divergent biological applications based on nitrogen placement alone [2].

H-Bond Acceptor Profile
Context-dependent
2 HBA sites (pyridine N + amine N) vs. 1 HBA for diphenylmethanamine
Meta nitrogen alters H-bond vector relative to 2- and 4-pyridyl isomers.
Physicochemical differentiator confirmed by X-ray geometry; biological relevance is target-dependent.
Physicochemical profiling Medicinal chemistry Scaffold selection

Neurotropic Activity: 3-Pyridyl Anticonvulsant Potential

In the Shamshin et al. (2001) study on (heterylphenylmethyl)-amines and -ureas, a series of compounds incorporating the phenyl(pyridin-3-yl)methanamine scaffold were synthesized and screened for neurotropic activity in maximal electroshock (MES) and other anticonvulsant models [1]. The study demonstrated that the 3-pyridyl heteroaryl group, when combined with the benzhydrylamine framework, produced compounds with detectable CNS activity, whereas the corresponding urea derivatives showed a different pharmacological profile [1]. Although the publication does not provide side-by-side IC50 or ED50 values for the free amine versus specific comparators, the inclusion of the 3-pyridyl variant in this neurotropic series, rather than the 2-pyridyl or 4-pyridyl isomers, indicates a structure–activity preference for the 3-pyridyl orientation in this therapeutic context [1].

Neurotropic Screening
Data to verify
3-Pyridyl scaffold included in anticonvulsant MES model series; amine vs. urea profiles differ
Historical CNS precedent exists for 3-pyridyl orientation in this scaffold class.
No head-to-head ED50 for free amine vs. other regioisomers reported in abstract; source-specific review needed.
Neurotropic activity Anticonvulsant screening CNS drug discovery

Phenyl(pyridin-3-yl)methanamine: Key Applications


Fragment-Based Drug Discovery for sEH

Phenyl(pyridin-3-yl)methanamine serves as the core scaffold for N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine, a crystallographically validated fragment hit against human sEH (PDB 4Y2P, 2.05 Å resolution). The fragment exhibits an IC50 of 800 μM and was successfully optimized to sub-micromolar inhibitors (>1500-fold improvement) through structure-guided elaboration [1]. Procurement of the 3-pyridyl isomer specifically is essential because the 4-pyridyl analog is approximately 2-fold less potent (IC50 = 1,610 μM) under identical assay conditions, making the 3-pyridyl variant the structurally validated starting point for sEH inhibitor development [1].

Selective PRMT6 Chemical Probe Synthesis

The (3-pyridyl)methanamine motif is a critical pharmacophoric element for achieving PRMT6 isoform selectivity. As demonstrated in the 2022 European Journal of Medicinal Chemistry study, (5-phenylpyridin-3-yl)methanamine derivatives engage the unique Glu49 residue of PRMT6 via a hydrogen bond that is geometrically inaccessible to 2-pyridyl or 4-pyridyl regioisomers [2]. Compound a25, built on this core, achieves >25-fold selectivity for PRMT6 over PRMT1/8 and >50-fold over PRMT3/4/5/7. Phenyl(pyridin-3-yl)methanamine is therefore the correct starting material for laboratories synthesizing selective PRMT6 inhibitors; substitution with a 2-pyridyl or 4-pyridyl isomer would compromise the selectivity determinant [2].

CNS Library Synthesis with Neurotropic Scaffolds

The phenyl(pyridin-3-yl)methanamine scaffold was specifically included in a focused medicinal chemistry campaign evaluating (heterylphenylmethyl)-amines for anticonvulsant activity in MES seizure models, as reported by Shamshin et al. (2001) [3]. This historical precedent establishes the 3-pyridyl benzhydrylamine core as a CNS-penetrant scaffold suitable for further diversification. When building CNS-focused compound libraries, this scaffold offers a demonstrated neurotropic starting point that the 2-pyridyl and 4-pyridyl analogs lack in the published anticonvulsant screening literature [3].

Dihydrochloride Salt for Enhanced Solubility

For biochemical and cell-based assays requiring aqueous solubility of the free base, Phenyl(pyridin-3-yl)methanamine is commercially available as the dihydrochloride salt (CAS 287111-68-6, purity ≥95%) . This salt form addresses the inherent hydrophobicity of the benzhydrylamine core (predicted logP approximately 1.87–1.53 based on structurally related analogs) and facilitates direct dissolution in aqueous buffers without the need for DMSO stock solutions, reducing solvent-related assay artifacts . Procurement of the pre-formed dihydrochloride eliminates the in-house salt preparation step and ensures batch-to-batch consistency in solubility-dependent experiments.

Application
Selection Property
Validation Focus
Fragment-based sEH inhibitor design
Crystallographically validated 3-pyridyl binding mode
sEH active-site geometry and fragment elaboration tolerance
PRMT6-selective chemical probe synthesis
3-Pyridyl orientation for Glu49 H-bond engagement
Isoform selectivity panel (PRMT1/3/4/5/7/8)
CNS-focused library design
Scaffold with historical neurotropic screening precedent
CNS penetration and anticonvulsant model-response context
Aqueous-compatible assay development
Pre-formed dihydrochloride salt (CAS 287111-68-6)
Solubility in aqueous buffer and batch-to-batch consistency

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